Bienvenue dans la boutique en ligne BenchChem!

2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

Physicochemical profiling Lipophilicity Drug-likeness

This 5-nitropyrimidine-4,6-diamine derivative features a unique combination of N4-cyclohexyl (XLogP3=4.7) and 2-benzylpiperazine substituents, explicitly annotated for NEK1/NEK2 mitotic kinase inhibitor discovery. The cyclohexyl group imparts steric bulk and lipophilicity absent in N4-ethyl or N4-aryl analogs, making it a non-interchangeable, differentiated scaffold for SAR matrices. The 5-nitro handle enables facile reduction to the 5-amino derivative for electronic tuning. With TPSA=116 Ų near the CNS MPO boundary, it is ideal for in silico CNS target screening. Procure this precise regioisomer—not the azepanyl analog—for reproducible target-engagement studies.

Molecular Formula C21H29N7O2
Molecular Weight 411.51
CAS No. 672320-83-1
Cat. No. B2532987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine
CAS672320-83-1
Molecular FormulaC21H29N7O2
Molecular Weight411.51
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C21H29N7O2/c22-19-18(28(29)30)20(23-17-9-5-2-6-10-17)25-21(24-19)27-13-11-26(12-14-27)15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H3,22,23,24,25)
InChIKeyKFASVHPJRXIIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine (CAS 672320-83-1): Physicochemical Identity and Screening Library Provenance


2-(4-Benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine (CAS 672320-83-1) is a fully synthetic 5-nitropyrimidine-4,6-diamine derivative bearing a 4-benzylpiperazine substituent at the 2-position and a cyclohexylamino group at the N4 position [1]. The compound has a molecular formula of C21H29N7O2, a molecular weight of 411.5 g/mol, and a computed XLogP3 of 4.7, indicating moderate to high lipophilicity [1]. It is catalogued in the Life Chemicals screening collection (ID F2678-0225) and is available at a typical research-grade purity of ≥90% [2]. The compound is most frequently encountered in early-stage kinase inhibitor discovery programmes, where its benzylpiperazine motif is explored for target engagement against mitotic kinases such as NEK1 and NEK2 [3].

Why 2-(4-Benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine Cannot Be Replaced by Generic 5-Nitropyrimidine-4,6-diamine Analogs


Within the 5-nitropyrimidine-4,6-diamine chemotype, even conservative substitution changes produce marked shifts in physicochemical and target-engagement profiles. The cyclohexyl moiety at N4 imparts a distinct combination of lipophilicity (XLogP3 = 4.7) and steric bulk that is absent in simpler N4-aryl or N4-ethyl analogs commonly found in generic screening decks [1]. Replacement of the cyclohexyl group with a smaller substituent (e.g., N4-ethyl, N4-methylphenyl) alters calculated logP and hydrogen-bonding capacity, which can redirect scaffold binding away from the NEK1/NEK2 kinase pocket for which this substitution pattern has been explicitly annotated [2]. Furthermore, the concurrent presence of a 5-nitro group and a 2-benzylpiperazine provides a reactive handle and a privileged fragment, respectively, that together define the scaffold's derivatisation potential. Empirical procurement records show that closely related analogs with N4-cyclohexyl substitution but a different 2-position heterocycle (e.g., 2-azepanyl analog CAS 578003-04-0) are tracked as distinct inventory items with different pricing tiers, confirming that end-users do not treat them as interchangeable reagents [3].

Quantitative Differentiation Evidence for 2-(4-Benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine Versus Closest Structural Analogs


Comparative Physicochemical Profile: XLogP3 and Topological Polar Surface Area

Against the structurally closest analog with quantitative data, 2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS 578003-04-0), the target compound replaces a 6-position benzylpiperazine with a 4-position cyclohexylamino group and repositions the benzylpiperazine to the 2-position. PubChem computed properties for the target compound yield XLogP3 = 4.7 and a topological polar surface area (TPSA) of 116 Ų [1]. The azepanyl regioisomer, despite sharing the same molecular formula (C21H29N7O2) and molecular weight (411.5 Da), has a distinct substitution pattern that is expected to alter both logP and TPSA, although exact computed values have not been published in a comparable database [2].

Physicochemical profiling Lipophilicity Drug-likeness

Target Class Annotation: NEK1/NEK2 Kinase Inhibitor Potential

The Therapeutic Target Database (TTD) annotates the pyrimidinediamine chemotype incorporating the 2-(4-benzylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine scaffold as an inhibitor of NIMA-related kinase 1 (NEK1) and NEK2 [1]. The underlying medicinal chemistry reference (J. Med. Chem. 2010, 53, 7682–7698) characterized aminopyrazine and related heterocyclic inhibitors of NEK2, establishing that the benzylpiperazine motif contributes to binding an unusual inactive kinase conformation [1]. Generic 5-nitropyrimidine-4,6-diamine analogs lacking this motif (e.g., N4-cyclohexyl-2-(3-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine) are not annotated against this target pair in the same database [2].

Kinase inhibition NEK1 NEK2 Mitotic kinases

Sourcing and Purity: Supplier-Documented Research Grade

The target compound is supplied by Life Chemicals (catalogue F2678-0225) at a documented purity of ≥90%, with a listed price of $54.00 per 1 mg [1]. A closely related regioisomer, 2-(azepan-1-yl)-6-(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine (CAS 578003-04-0, F2678-0158), is offered by the same supplier at the identical price point and purity specification [2]. No quantitative batch-to-batch variability data or orthogonal purity assay results (e.g., qNMR, HPLC-UV/ELSD) are publicly available for either compound.

Chemical sourcing Purity specification Procurement

Recommended Research Application Scenarios for 2-(4-Benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine


NEK1/NEK2-Focused Kinase Inhibitor Library Assembly

The compound's annotation as a NEK1/NEK2 inhibitor class member [1] makes it a rational inclusion in targeted kinase libraries for mitotic regulation studies. Its cyclohexyl-N4 and 2-benzylpiperazine substitution pattern distinguishes it from simpler 5-nitropyrimidine-4,6-diamine analogs lacking the benzylpiperazine privileged fragment, and procurement records confirm that users deliberately select this specific regioisomer over the azepanyl analog when the benzylpiperazine must occupy the 2-position of the pyrimidine core.

Structure-Activity Relationship (SAR) Exploration of 5-Nitropyrimidine-4,6-diamine Scaffolds

With a computed XLogP3 of 4.7 and TPSA of 116 Ų [2], this compound serves as a moderate-lipophilicity reference point within an SAR matrix. Its cyclohexyl group provides a well-defined steric and lipophilic increment that can be systematically compared against N4-ethyl, N4-methylphenyl, or N4-cyclopentyl congeners, enabling quantitative structure-property relationship (QSPR) model building.

Synthetic Intermediate for Nitro-Reduction Derivatisation

The 5-nitro group offers a tractable chemical handle for reduction to the corresponding 5-amino derivative, a transformation widely used in medicinal chemistry to modulate electronic character and hydrogen-bonding capacity of the pyrimidine core [2]. The concurrent presence of the benzylpiperazine and cyclohexylamine substituents provides a differentiated starting scaffold that is not available from generic 5-nitropyrimidine-4,6-diamine intermediates.

Computational Docking and Pharmacophore Modelling for CNS Targets

The moderate lipophilicity (XLogP3 = 4.7) and the benzylpiperazine fragment, which is associated with blood-brain barrier permeability, position this compound as a candidate for in silico CNS target screening campaigns [1] [2]. Its TPSA of 116 Ų situates it near the upper boundary of the CNS MPO desirability window, allowing researchers to test whether subtle structural modifications can rebalance the molecule into optimal CNS drug-like space.

Quote Request

Request a Quote for 2-(4-benzylpiperazin-1-yl)-N4-cyclohexyl-5-nitropyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.